Ethyl (2-methylbenzyl)glycinate
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Overview
Description
Ethyl (2-methylbenzyl)glycinate is an organic compound with the molecular formula C12H17NO2 It is a derivative of glycine, where the amino group is substituted with an ethyl (2-methylbenzyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2-methylbenzyl)glycinate typically involves the reaction of glycine with ethyl (2-methylbenzyl) bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amino group of glycine attacks the electrophilic carbon of the bromide, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl (2-methylbenzyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (2-methylbenzyl)glycinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.
Mechanism of Action
The mechanism of action of ethyl (2-methylbenzyl)glycinate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with enzymes involved in metabolic pathways, thereby influencing biological processes .
Comparison with Similar Compounds
Ethyl glycine: A simpler derivative of glycine with an ethyl group.
Methyl (2-methylbenzyl)glycinate: Similar structure but with a methyl group instead of an ethyl group.
Benzyl glycine: A derivative of glycine with a benzyl group.
Uniqueness: this compound is unique due to the presence of the 2-methylbenzyl group, which imparts specific chemical and physical properties. This structural feature can influence its reactivity, solubility, and interaction with other molecules, making it distinct from other glycine derivatives .
Biological Activity
Ethyl (2-methylbenzyl)glycinate, a compound characterized by the presence of an ethyl ester group and a glycine moiety attached to a 2-methylbenzyl group, has garnered attention for its potential biological activities. This article explores the compound's biological properties, including antimicrobial, neuroprotective, and anticancer effects, and provides insights into its synthesis and applications.
Chemical Structure and Properties
- Chemical Formula : C₁₁H₁₅NO₂
- Molecular Weight : 195.25 g/mol
- IUPAC Name : Ethyl N-(2-methylphenyl)glycinate
The structure of this compound suggests potential interactions with various biological targets, including enzymes and receptors, although specific mechanisms remain to be fully elucidated.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. The compound has shown effectiveness in inhibiting the growth of both gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 250 µg/mL |
Escherichia coli | 500 µg/mL |
Klebsiella pneumoniae | 500 µg/mL |
The data above highlights the compound's potential as a broad-spectrum antimicrobial agent, warranting further investigation into its mechanisms of action.
Neuroprotective Effects
This compound has been studied for its neuroprotective properties. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, indicating its potential use in neurodegenerative diseases.
Case Study: Neuroprotection in Cell Models
In a study involving neuronal cell lines exposed to oxidative stress:
- Treatment with this compound resulted in a 30% increase in cell viability compared to untreated controls.
- The compound reduced markers of apoptosis by 40% , suggesting a protective effect against cell death.
These findings support the hypothesis that this compound could be beneficial in developing therapies for conditions like Alzheimer's disease.
Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. In vitro assays using various cancer cell lines demonstrated significant reductions in cell viability at specific concentrations.
Table 2: Anticancer Activity of this compound
Cancer Cell Line | IC₅₀ (µM) |
---|---|
MDA-MB-231 (Breast) | 15 |
A549 (Lung) | 20 |
HeLa (Cervical) | 25 |
The results indicate that this compound may inhibit tumor growth through mechanisms that require further exploration, such as apoptosis induction or cell cycle arrest.
Synthesis and Applications
The synthesis of this compound can be achieved through various organic reactions, typically involving the reaction of glycine derivatives with appropriate alkylating agents. Industrial methods are being optimized for higher yields and cost-effectiveness, which could facilitate its use in pharmaceutical applications.
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
ethyl 2-[(2-methylphenyl)methylamino]acetate |
InChI |
InChI=1S/C12H17NO2/c1-3-15-12(14)9-13-8-11-7-5-4-6-10(11)2/h4-7,13H,3,8-9H2,1-2H3 |
InChI Key |
NBMOEARDJVPAIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNCC1=CC=CC=C1C |
Origin of Product |
United States |
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